2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C14H19ClN2O3S and its molecular weight is 330.83. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Potential
A study by Kumar et al. (2017) highlights the antidepressant activities of a novel series of compounds, including those related to 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one. The compounds were tested using Porsolt’s behavioral despair (forced swimming) test, showing significant antidepressant activity (Kumar et al., 2017).
Anticancer and Enzyme Inhibition
Żołnowska et al. (2018) synthesized derivatives with structural similarities to this compound, exhibiting potent inhibitory activity against human carbonic anhydrase isozymes and showing anticancer activity against various human tumor cell lines (Żołnowska et al., 2018).
Antimicrobial Studies
Patel and Agravat (2009) conducted studies on pyridine derivatives, including compounds structurally related to the chemical , demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Antitubercular Agents
Jallapally et al. (2014) explored 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, akin to this compound, as potential antitubercular agents. Two compounds showed potent antitubercular activity with low toxicity profiles (Jallapally et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.
Properties
IUPAC Name |
2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-5-13(6-4-11)21(19,20)17-9-7-16(8-10-17)14(18)12(2)15/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUQNJCZZCAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.